molecular formula C18H21NO B12857096 1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline

1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12857096
M. Wt: 267.4 g/mol
InChI Key: LWJNTCXHUMUQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

The synthesis of 1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the reaction of benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide to form N-(2-phenethyl)benzamide. This intermediate is then cyclized using phosphorus pentoxide and phosphorus trichloride in a benzene solvent to yield 1-phenyl-3,4-dihydroisoquinoline. Finally, the product is obtained by reacting this intermediate with a first alcohol solvent and hydroboron .

Chemical Reactions Analysis

1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, potentially leading to neurotoxic effects similar to those observed with MPTP . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:

This compound stands out due to its unique propoxy group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H21NO/c1-2-12-20-16-8-9-17-15(13-16)10-11-19-18(17)14-6-4-3-5-7-14/h3-9,13,18-19H,2,10-12H2,1H3

InChI Key

LWJNTCXHUMUQJG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3

Origin of Product

United States

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